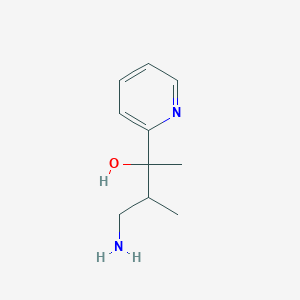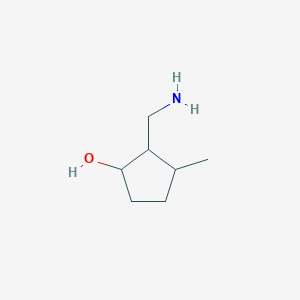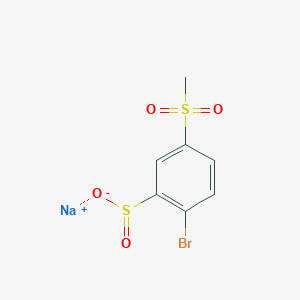
Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₄S₂ and a molecular weight of 321.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl bromide with sodium sulfinate under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: Industrial production of sodium sulfinates may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Scientific Research Applications
Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is crucial in many synthetic pathways, including the formation of C–S, N–S, and S–S bonds .
Comparison with Similar Compounds
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 2-bromo-5-methanesulfonylbenzene-1-sulfinate is unique due to the presence of both bromine and methanesulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to other sodium sulfinates, it offers unique advantages in specific synthetic applications, particularly in the formation of sulfonylated aromatic compounds .
Properties
Molecular Formula |
C7H6BrNaO4S2 |
|---|---|
Molecular Weight |
321.1 g/mol |
IUPAC Name |
sodium;2-bromo-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
ZFJSJBWBEDSRCQ-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


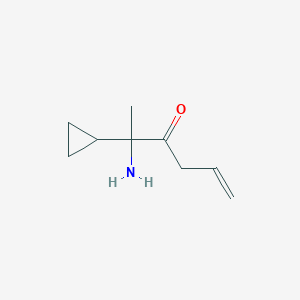
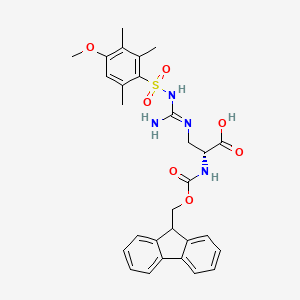
![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
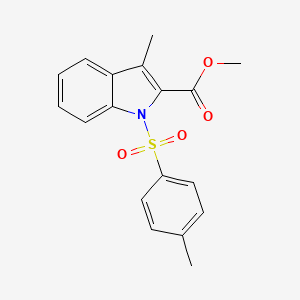
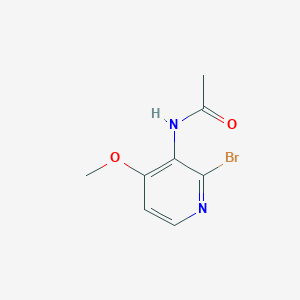
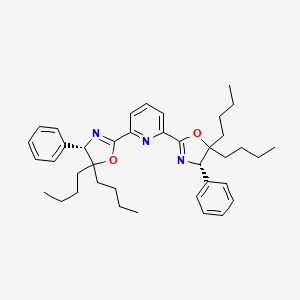
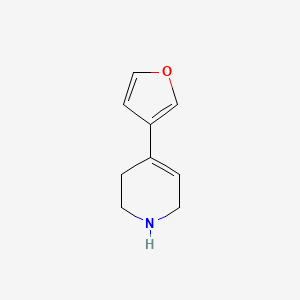
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
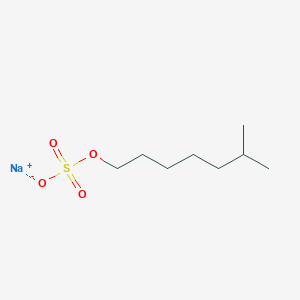
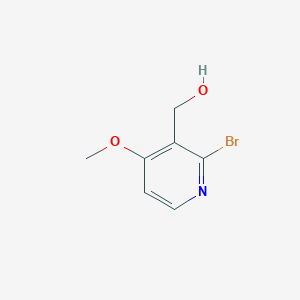
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
